molecular formula C10H12N2O2 B1273703 2-(1-Pyrrolidinyl)nicotinic acid CAS No. 690632-36-1

2-(1-Pyrrolidinyl)nicotinic acid

Cat. No. B1273703
M. Wt: 192.21 g/mol
InChI Key: DTUSJCJZQJAPGD-UHFFFAOYSA-N
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Description

2-(1-Pyrrolidinyl)nicotinic acid is a compound that is structurally related to nicotinic acid, which is a form of vitamin B3 or niacin. Nicotinic acid and its derivatives are of significant interest due to their wide range of biological activities and their role in pharmaceutical development. The compound is not directly mentioned in the provided papers, but its structural analogs and related compounds are discussed, which can provide insights into its potential properties and applications.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, a practical synthesis of a pharmaceutical intermediate closely related to 2-(1-Pyrrolidinyl)nicotinic acid is described using a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide . Another synthesis approach for a nicotinum derivative involves the use of nicotine and methane sulfonic acid to create a protic ionic liquid that shows excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines . These methods highlight the intricate steps and catalysts that could potentially be adapted for the synthesis of 2-(1-Pyrrolidinyl)nicotinic acid.

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives is characterized by the presence of a pyridine ring, which is a key feature in their interaction with biological targets. For example, the crystal structures of 2-(p-Tolylamino)nicotinic acid polymorphs are sustained by hydrogen bonds, and the zwitterionic form is stabilized by proton transfer . These structural insights are crucial for understanding the molecular interactions and stability of 2-(1-Pyrrolidinyl)nicotinic acid.

Chemical Reactions Analysis

Nicotinic acid derivatives undergo various chemical reactions to form a wide array of heterocyclic compounds. For instance, nicotinic acid esters can undergo cyclization to form thieno[2, 3-b]pyridines and can react with different reagents to afford pyrido[3',2':4, 5]thieno[3, 2-d]pyrimidine derivatives . These reactions demonstrate the reactivity of the pyridine ring and the potential for 2-(1-Pyrrolidinyl)nicotinic acid to participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinic acid derivatives can be determined through various analytical techniques. High-performance liquid chromatography (HPLC) has been used for the micro-determination of nicotinamide and its metabolites, showcasing the ability to detect and quantify these compounds . Additionally, spectroscopic methods such as IR, Raman, and ss-NMR spectroscopy have been employed to characterize the polymorphic forms of 2-(p-Tolylamino)nicotinic acid . These methods could be applied to analyze the physical and chemical properties of 2-(1-Pyrrolidinyl)nicotinic acid.

Scientific Research Applications

Industrial Production and Environmental Considerations

2-(1-Pyrrolidinyl)nicotinic acid, commonly known as nicotinic acid, finds its primary application in various industries, including the food, pharmaceutical, and biochemical sectors. A significant research focus has been on developing more ecologically sustainable methods for its production. Traditional methods, such as the oxidation of 5-ethyl-2-methylpyridine, pose environmental challenges, including the release of nitrous oxide, a potent greenhouse gas. Recent studies emphasize the need for green chemistry approaches in the production of nicotinic acid, exploring alternatives that minimize environmental impact while maintaining industrial efficacy (Lisicki, Nowak, & Orlińska, 2022).

Advances in Separation and Recovery Techniques

Improvements in the separation and recovery of nicotinic acid have been a subject of study. Techniques like reactive extraction using organophosphorus solvating extractants have shown potential in enhancing the recovery process. These methods are studied for their efficiency in extracting nicotinic acid under various conditions, such as different diluent types and extractant compositions (Kumar, Wasewar, & Babu, 2008).

Chemical Synthesis and Catalytic Processes

Research into the efficient synthesis of nicotinic acid and its derivatives continues to be a key area. Studies have explored novel routes for synthesizing these compounds, focusing on the creation of intermediates critical for the manufacture of various pharmaceuticals. This includes developing new methods involving synthesis of the pyridine ring, which is essential in the structure of nicotinic acid (Kiss, Ferreira, & Learmonth, 2008). Sustainable catalytic processes for niacin synthesis have also been studied, emphasizing the importance of environmentally friendly and efficient production methods (Mari, 2016).

Biomedical Research and Pharmacological Properties

In the biomedical field, nicotinic acid's pharmacological properties, such as its role in lipid metabolism and potential in treating hypertriglyceridemia, have been widely studied. Research into its interactions with human enzymes, like P450, provides insights into its therapeutic potential and mechanisms of action (Gaudineau & Auclair, 2004). Moreover, studies on its receptors, like GPR109A, offer understanding into how nicotinic acid mediates its effects in the body, which is crucial for developing new drugs to treat various diseases (Lukasova, Malaval, Gille, Kero, & Offermanns, 2011).

Future Directions

While specific future directions for “2-(1-Pyrrolidinyl)nicotinic acid” were not found, there is a general interest in the development of pyridine-based novel antibiotic/drug design as a versatile scaffold with limited side effects for the next-generation therapeutics .

properties

IUPAC Name

2-pyrrolidin-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUSJCJZQJAPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383365
Record name 2-(1-pyrrolidinyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Pyrrolidinyl)nicotinic acid

CAS RN

690632-36-1
Record name 2-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-pyrrolidinyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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